Home > Products > Screening Compounds P122929 > 5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole
5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole - 321998-13-4

5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole

Catalog Number: EVT-2822620
CAS Number: 321998-13-4
Molecular Formula: C11H8Cl2F2N2
Molecular Weight: 277.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a pyrazole ring substituted with a 4-chlorophenyl group at position 1, a methyl group at position 3, and a complex hydrazonomethyl substituent at position 4. The crystal structure reveals a dihedral angle of 12.55° between the two benzene rings. The crystal packing is stabilized by weak intermolecular C—H⋯N hydrogen bonds and van der Waals forces. []
  • Compound Description: This series of compounds focuses on pyrazole amide derivatives designed as potential anti-tobacco mosaic virus (TMV) agents. The general structure comprises two pyrazole rings linked by a carboxamide group. These compounds exhibit promising anti-TMV activity, with one particular derivative (3p) demonstrating superior potency compared to the reference compound ningnanmycin. Molecular docking studies indicate that the pyrazole amide moiety plays a crucial role in binding to the TMV PC protein. []
  • Compound Description: This group of compounds represents a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids. These compounds were synthesized using 1H-indole-2-carboxylic acids as the core structure. Molecular docking studies were conducted to investigate their potential interactions with the EGFR protein. []
  • Compound Description: This compound serves as a reactant in a study investigating the different products formed when reacted with cyclohexylamine. The specific product formed is dependent on the aryl substituent present on the pyrazole ring. []
  • Compound Description: This compound serves as a reactant in a study investigating the different products formed when reacted with cyclohexylamine. The specific product formed is dependent on the aryl substituent present on the pyrazole ring. []
  • Compound Description: This compound is a product formed by the condensation and subsequent hydrolysis reaction of cyclohexylamine with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This compound crystallizes with Z' = 2, and one of the two independent molecular types has a disordered cyclohexylamine unit over two sets of atomic sites. []
  • Compound Description: This compound, SR141716A, is a potent and selective cannabinoid-1 (CB1) receptor antagonist. Its activity is attributed to its interaction with the lysine residue (LYS 3.28(192)) in the CB1 receptor, crucial for its inverse agonism. [] Research suggests that replacing the conventional pyrazole 5-aryl substituent of SR141716A with a 2-thienyl moiety appended with an appropriate alkynyl unit can lead to potent CB1 receptor antagonists with good CB1/2 selectivity. [] The SAR of SR141716A, particularly the aminopiperidine region, has been investigated by substituting alkyl hydrazines, amines, and hydroxyalkylamines of varying lengths. [] Conformationally constrained analogs of SR141716A, designed to limit the rotation of the diaryl rings, have shown reduced affinity and potency compared to SR141716A, suggesting that the constrained ring systems might not be in an optimal orientation for receptor interaction. []
  • Compound Description: This compound contains an oxadiazolethione ring inclined to the pyrazole ring by 79.2°. The structure also features a rotationally disordered 4-chlorophenyl ring. Crystal packing analysis reveals the formation of inversion dimers linked by pairs of N—H⋯N hydrogen bonds. []
  • Compound Description: This compound was used as a starting material to synthesize a new series of pyrazole derivatives and investigated for its reactivity towards various mono- and bidentate nucleophiles. []
  • Compound Description: This compound is an analog of SR141716A, designed to lack the hydrogen bonding potential at the C3 position. Binding affinity studies suggested that lysine at position 3.28 (K3.28) of the CB1 receptor interacts strongly with SR141716A but not with VCHSR. Thermodynamic cycle calculations confirmed a direct interaction between the C3 substituent of SR141716A and K3.28. In functional assays, VCHSR acted as a neutral antagonist at the wild-type CB1 receptor, further supporting the importance of the hydrogen bonding interaction for the inverse agonism of SR141716A. []
  • Compound Description: This compound features a benzene ring linked to a pyrazole ring via a sulfonamide group. The structure shows a dihedral angle of 52.75° between the benzene and pyrazole rings and 54.0° between the pyrazole and 4-chlorophenyl rings. The crystal structure reveals a network of N—H⋯N hydrogen bonds and C—H⋯O interactions. []
  • Compound Description: This compound has a toluene ring nearly perpendicular to a triazole ring, with a dihedral angle of 89.97°. The dihedral angle between the chlorophenyl and pyrazole rings is 54.57°. The crystal structure shows inversion dimers formed by N—H⋯N hydrogen bonds, along with weaker C—H⋯S and C—H⋯Cl interactions. []
  • Compound Description: This compound, initially misidentified as AZ-037, features a pyrazole core and was synthesized as a potential synthetic cannabinoid. The study highlights the possibility of mislabeling "research chemicals" and emphasizes the need for accurate identification and characterization. []
  • Compound Description: MK-5596 is a novel CB1 receptor inverse agonist identified through SAR studies optimizing a lead compound with hERG inhibition. This compound exhibited high selectivity for the CB1 receptor, reducing body weight and food intake in a diet-induced obese rat model. []
  • Compound Description: This class of compounds was synthesized with high chemo- and regioselectivity using 1,1-dichloro-5-(4-R-phenyl)penta-1,4-diene-3-ones and hydrazines as starting materials. []
  • Compound Description: This compound exists in an enamine–keto form, stabilized by two strong intramolecular N—H⋯O hydrogen bonds. The pyrazole ring forms dihedral angles with the aromatic rings (4.13° and 85.60°), and the dihedral angle between the aromatic rings is 81.79°. Intermolecular C—H⋯O hydrogen bonds connect the molecules, creating double chains further linked by C—H⋯π interactions. []
  • Compound Description: CMNP is an abscission agent used to promote fruit loosening in citrus for mechanical harvesting. Studies on 'Valencia' sweet orange indicate that CMNP's abscission activity is partly ethylene-dependent. [] CMNP application induces oxidative stress in the abscission zone of 'Valencia' sweet oranges. [] Further research reveals that CMNP application does not compromise peel integrity or increase postharvest decay in mechanically harvested late-season 'Valencia' oranges within the typical commercial harvest-to-processing timeframe. []
  • Compound Description: This compound and its copper(II) complex exhibit antibacterial activity against both Gram-positive (S. aureus, C. albicans, and B. subtilis) and Gram-negative (E. coli and P. aeruginosa) bacteria. The copper(II) complex demonstrates higher activity than the free acid. []
  • Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit. The pyrazole rings are oriented relative to the chlorophenyl and dichlorophenyl rings at specific dihedral angles. Intermolecular O—H⋯O hydrogen bonds link the molecules into dimers, and π–π contacts are observed between the pyrazole rings and dichlorophenyl rings. []
  • Compound Description: Synthesized from the condensation of trans-anethole and diarylnitrilimine, this compound features a twisted pyrazole ring. The pyrazole group forms dihedral angles with the chlorophenyl, methoxyphenyl, and phenyl subunits (9.44°, 83.14°, and 20.86°, respectively). The crystal structure lacks classic hydrogen bonds but exhibits C—H⋯π interactions that link the molecules. []
  • Compound Description: This Schiff base, synthesized from chitosan and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, displays antifungal activity against Aspergillus niger and Penicillium species. []
  • Compound Description: This compound's crystal structure reveals the formation of sheets through a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds. []
  • Compound Description: This compound's crystal structure reveals a dihedral angle of 54.7° between the pyrazole and phenyl rings, and 72.4° between the pyrazole and chloro-substituted phenyl rings. It exhibits disorder in the methyl H atoms and one amino H atom. Intermolecular N—H⋯N hydrogen bonding links the molecules in the crystal structure. []
  • Compound Description: This class of pyrazolone derivatives was synthesized from the reaction of thiosemicarbazides with ethyl-2-chloroacetoacetate. The compounds were characterized using IR, 1H-NMR, 13C-NMR, and elemental analysis. The study aimed to explore their potential antibacterial activities. []
  • Compound Description: This compound's crystal structure was determined using X-ray crystallography, revealing its specific bond lengths, angles, and spatial arrangement of atoms. []
  • Compound Description: The crystal structure of this compound reveals specific dihedral angles between the benzene rings and the pyrazole ring. Intermolecular C—H⋯N and C—H⋯Cl interactions are observed in the crystal packing. []
  • Compound Description: This photochromic compound, synthesized via a one-pot, three-component reaction, exhibits intriguing photochromic behavior in both crystalline and solution phases. Its structure was characterized using elemental analysis, 1H-NMR, 13C-NMR, and UV-Visible spectral data. []
  • Compound Description: This series of novel compounds was synthesized and evaluated for their antifungal activity against seven phytopathogenic fungi. Many of these compounds demonstrated moderate to excellent activity, with N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibiting superior activity compared to boscalid. []
  • Compound Description: This compound's structure is stabilized by an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring motif. The dihedral angle between the pyrazole and benzene rings is 3.77°. In the crystal structure, N—H⋯S and N—H⋯O hydrogen bonds connect the molecules into layers parallel to the bc plane. []
  • Compound Description: The structure of this compound reveals a 26.1° dihedral angle between the pyrazole ring system and the 4-chlorophenyl ring. The C=N bond connecting the two aromatic rings adopts an E configuration. []
  • Compound Description: This compound was synthesized from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate through a multi-step reaction sequence involving chlorination, ammoniation, and reaction with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Its structure was confirmed using 1H NMR, IR, and X-ray crystallography. []
  • Compound Description: The crystal structure of this compound shows a dihedral angle of 56.86° between the benzene and pyrazole rings. The C=C bond exhibits significant twisting, with a dihedral angle of 12.26° between the two sets of three atoms connected by the double bond. []
  • Compound Description: This compound, a potentially hexadentate podand, has been structurally characterized using X-ray crystallography. The central part of the molecule is mostly planar, with the phenyl group inclined at 46°. The protonated N atoms of the pyrazole and triazole rings engage in hydrogen bonding with the oxygen atom of a dimethylacetamide solvent molecule. []
  • Compound Description: This compound, part of a series of FXIa inhibitors, is a potent pyridine-based macrocyclic inhibitor demonstrating excellent selectivity against relevant blood coagulation enzymes. This compound exhibits oral bioavailability and antithrombotic efficacy in a rabbit thrombosis model. []
  • Compound Description: This compound is a subnanomolar affinity cannabinoid CB2 antagonist. Research suggests that its amide functional group is critical for its CB2 affinity and efficacy, and aromatic stacking interactions within the transmembrane helix 5/6 aromatic cluster of CB2 are also crucial. []
  • Compound Description: This chemical class represents a group of carboxyl-functionalized pyrazole derivatives investigated as potential angiotensin II antagonists. []
  • Compound Description: This group of compounds represents carboxyl-functionalized imidazole derivatives investigated as potential angiotensin II antagonists. []
  • Compound Description: This series of compounds, derived from pyrazolecarboxylic acids and bearing aryl, alkyl, or aralkyl substituents at the N1 position, exhibit potent angiotensin II antagonist activity. Their synthesis involves a regioselective condensation of substituted hydrazine hydrochloride with a 2-(methoxyimino)-4-oxoalkanoate intermediate. []
  • Compound Description: The crystal structure of this compound reveals the formation of chains of edge-fused rings via two independent C—H⋯O hydrogen bonds and a centrosymmetric π-π stacking interaction. []

Properties

CAS Number

321998-13-4

Product Name

5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole

IUPAC Name

5-[chloro(difluoro)methyl]-1-(4-chlorophenyl)-3-methylpyrazole

Molecular Formula

C11H8Cl2F2N2

Molecular Weight

277.1

InChI

InChI=1S/C11H8Cl2F2N2/c1-7-6-10(11(13,14)15)17(16-7)9-4-2-8(12)3-5-9/h2-6H,1H3

InChI Key

QRQWUOXUPWUJJN-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)C(F)(F)Cl)C2=CC=C(C=C2)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.